An In-depth Technical Guide on the Chemical Properties of (4R,7S)-7-isopropyl-4-methyloxepan-2-one
An In-depth Technical Guide on the Chemical Properties of (4R,7S)-7-isopropyl-4-methyloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4R,7S)-7-isopropyl-4-methyloxepan-2-one is a chiral monoterpenoid lactone with potential applications in organic synthesis and as a building block for novel chemical entities. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, spectral characterization, and a summary of its known and predicted physicochemical properties. Detailed experimental protocols for its synthesis via the Baeyer-Villiger oxidation of (-)-menthone are presented, alongside a logical workflow for its preparation and characterization. While specific biological activities and signaling pathway interactions for this stereoisomer are not yet extensively documented, the broader context of terpene lactones suggests potential for future investigation in drug discovery and development.
Chemical Identity and Properties
(4R,7S)-7-isopropyl-4-methyloxepan-2-one is a seven-membered lactone, also known as an oxepanone, substituted with a methyl group at the 4-position and an isopropyl group at the 7-position. The stereochemical designators (4R,7S) define the specific three-dimensional arrangement of these substituents.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | (4R,7S)-4-methyl-7-(propan-2-yl)oxepan-2-one | PubChem |
| Synonyms | (4R,7S)-4-methyl-7-(1-methylethyl)-2-oxepanone, Mentholactone | PubChem |
| Molecular Formula | C₁₀H₁₈O₂ | PubChem |
| Molecular Weight | 170.25 g/mol | PubChem |
| CAS Number | 68330-67-6, 130981-75-8 | PubChem |
| InChI Key | GGAXPLCKKANQED-BDAKNGLRSA-N | PubChem |
| Canonical SMILES | C[C@@H]1CC--INVALID-LINK--C(C)C | PubChem |
| XLogP3 | 2.7 | PubChem |
| Topological Polar Surface Area | 26.3 Ų | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Table 2: Predicted and Experimental Physicochemical Properties
| Property | Value | Type | Source |
| Boiling Point | 248.3 ± 8.0 °C (at 760 mmHg) | Predicted | ChemicalBook[1] |
| Density | 0.926 ± 0.06 g/cm³ | Predicted | ChemicalBook[1] |
| Form | Liquid | Experimental | ChemicalBook[1] |
| Color | Colorless to pale yellow | Experimental | ChemicalBook[1] |
| Storage Temperature | -20°C | Recommendation | ChemicalBook[1] |
Synthesis and Experimental Protocols
The primary route for the stereospecific synthesis of (4R,7S)-7-isopropyl-4-methyloxepan-2-one is the Baeyer-Villiger oxidation of (-)-menthone. This reaction is known to proceed with retention of stereochemistry at the migrating center, ensuring the desired (4R,7S) configuration of the product.
Synthesis via Baeyer-Villiger Oxidation of (-)-Menthone
The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester or a cyclic ketone into a lactone. The use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is common for this transformation.
Experimental Protocol:
A study on the synthesis of new liquid crystalline tolanes from (-)-menthone outlines a successful Baeyer-Villiger oxidation to produce the target lactone[1]. The most effective conditions reported in this study are summarized below:
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Starting Material: (-)-Menthone
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Reagents: meta-Chloroperoxybenzoic acid (m-CPBA) and trifluoroacetic acid (CF₃COOH).
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Solvent: Dichloromethane (CH₂Cl₂)
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Reaction Time: 7.5 hours
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Temperature: 25 °C
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Conversion: Complete
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Yield: 90%
Detailed Steps:
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Dissolve (-)-menthone in dichloromethane in a round-bottom flask.
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Add meta-chloroperoxybenzoic acid (m-CPBA) and a catalytic amount of trifluoroacetic acid to the solution.
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Stir the reaction mixture at 25 °C for 7.5 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxy acid.
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Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure (4R,7S)-7-isopropyl-4-methyloxepan-2-one.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the starting material to the characterized final product.
Spectroscopic Characterization
The structure of (4R,7S)-7-isopropyl-4-methyloxepan-2-one has been confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, as indicated in the literature[1]. While the specific spectral data is not fully detailed in the readily available abstracts, the following are the expected key spectroscopic features based on the compound's structure.
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¹H NMR: Protons adjacent to the ester oxygen and the carbonyl group would exhibit characteristic chemical shifts. The isopropyl and methyl groups would show distinct doublet and triplet signals, respectively.
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¹³C NMR: The carbonyl carbon would have a chemical shift in the range of 170-180 ppm. The carbon attached to the ester oxygen would also be significantly downfield. The remaining aliphatic carbons would appear in the upfield region.
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Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 170.25, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage of the lactone ring.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of a lactone carbonyl group would be expected around 1735-1750 cm⁻¹.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activity or the interaction of (4R,7S)-7-isopropyl-4-methyloxepan-2-one with biological signaling pathways. However, as a monoterpenoid lactone, it belongs to a class of compounds known for a wide range of biological activities.
Monoterpenes, in general, are recognized for their potential as molecular scaffolds in drug design, exhibiting anticancer, antibacterial, antiviral, and neuroprotective properties. Terpene lactones, a subclass of monoterpenoids, have also been investigated for various therapeutic applications.
Potential Areas for Future Research:
Given the structural class of this compound, future research could explore its potential in the following areas:
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Antimicrobial Activity: Many monoterpenoids exhibit antibacterial and antifungal properties.
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Anti-inflammatory Effects: Some terpene lactones are known to modulate inflammatory pathways.
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Oncology: The cytotoxicity of this compound against various cancer cell lines could be investigated.
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Neuropharmacology: Given the neuroprotective potential of some monoterpenes, this could be another avenue of exploration.
The following diagram illustrates a hypothetical workflow for the initial biological screening of (4R,7S)-7-isopropyl-4-methyloxepan-2-one.
Conclusion
(4R,7S)-7-isopropyl-4-methyloxepan-2-one is a chiral monoterpenoid lactone that can be synthesized with high stereocontrol and yield from the readily available starting material, (-)-menthone. While its physicochemical properties are partially characterized, a comprehensive experimental dataset is still emerging. The primary focus of this guide has been to consolidate the available information on its chemical properties and provide a detailed protocol for its synthesis. The lack of specific biological data presents a clear opportunity for future research, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer activities, where other monoterpenoid lactones have shown promise. This molecule represents a valuable chiral building block for the synthesis of more complex natural products and novel therapeutic agents.
